Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)-
Description
Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)-, is a halogenated aromatic ketone featuring a 2-bromo-5-fluorophenyl group at position 1 and a 2-pyridinyl moiety at position 2 of the ethanone backbone. Its molecular formula is C₁₃H₈BrFNO (molecular weight ≈ 284.07 g/mol). The compound’s structure combines electron-withdrawing substituents (Br, F) on the phenyl ring and a nitrogen-containing heterocycle (pyridine), which may influence its electronic properties, solubility, and biological interactions.
Properties
CAS No. |
1152548-50-9 |
|---|---|
Molecular Formula |
C13H9BrFNO |
Molecular Weight |
294.12 g/mol |
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-2-pyridin-2-ylethanone |
InChI |
InChI=1S/C13H9BrFNO/c14-12-5-4-9(15)7-11(12)13(17)8-10-3-1-2-6-16-10/h1-7H,8H2 |
InChI Key |
GEIFBCOZXGANSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)- typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using bromine and a fluorinating agent such as Selectfluor under controlled conditions.
Formation of the Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyridinyl boronic acid and a suitable palladium catalyst.
Ketone Formation: The final step involves the formation of the ethanone moiety through an acylation reaction, typically using an acyl chloride and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or fluorine atoms.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized forms of the compound.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)- serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile reagent in organic synthesis .
Synthetic Routes
The synthesis typically involves:
- Bromination and Fluorination : Introducing bromine and fluorine at specific positions on the phenyl ring using reagents like bromine and Selectfluor under controlled conditions.
- Pyridinyl Group Formation : Achieved through coupling reactions such as Suzuki-Miyaura cross-coupling with pyridinyl boronic acids.
- Ketone Formation : Finalizing the structure via acylation reactions with acyl chlorides .
Biological Research
Antimicrobial and Anticancer Properties
Research indicates that Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)- possesses potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways .
Mechanism of Action
The compound's mechanism is influenced by its substituents. The bromine and fluorine atoms can enhance binding affinity to biological targets, potentially leading to inhibition or activation of specific cellular pathways. For instance, it may affect metabolic processes involving cytochrome P450 enzymes .
Medicinal Chemistry
Drug Development
Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)- is explored as a lead compound in drug discovery. Its structural features make it suitable for targeting specific enzymes or receptors associated with various diseases. The compound's ability to modulate biological activity positions it as a candidate for further development into therapeutic agents .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals that require specific properties imparted by the bromine and fluorine substituents. Its unique reactivity allows for the development of materials with tailored characteristics for various applications .
Case Studies
Several studies have documented the applications of Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)-:
- Anticancer Activity Study : Research published in prominent journals has demonstrated its potential effectiveness against cancer cell lines by inhibiting specific pathways crucial for tumor growth .
- Synthesis Optimization : A study optimized synthetic routes to enhance yield and purity for industrial applications, showing that modifications in reaction conditions can significantly impact product outcomes .
- Biological Target Interaction : Molecular docking studies have revealed insights into how this compound interacts with target proteins at the molecular level, providing a foundation for its use in drug design .
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the bromine, fluorine, and pyridinyl groups can influence its binding affinity and selectivity for these targets. The compound may also participate in redox reactions, altering the cellular redox state and affecting cellular processes.
Comparison with Similar Compounds
1-(5-Bromo-2-fluorophenyl)ethanone (CAS 198477-89-3)
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone (CAS 343-04-4)
- Molecular Formula : C₉H₈BrFO₂
- Key Features : Includes a methoxy group (-OCH₃) instead of pyridine, enhancing electron-donating effects .
- LogP : Estimated >4.0 due to methoxy and bromo substituents, suggesting higher lipophilicity than the target compound.
Pyridine-Containing Analogues
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
- Molecular Formula: C₇H₅BrFNO
- Key Differences: Bromine and fluorine are on the pyridine ring rather than a phenyl group.
- Reactivity : Pyridine’s nitrogen may facilitate coordination with metal catalysts in synthesis.
1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone
- Molecular Formula: C₁₄H₉BrF₃NO
- Key Features : A trifluoromethyl (-CF₃) group on the pyridine ring introduces strong electron-withdrawing effects and higher molecular weight (344.13 g/mol) .
- LogP : 4.29, indicating greater lipophilicity compared to the target compound (estimated LogP ~3.5–4.0).
Halogenated Heterocyclic Derivatives
1-(6-Chloro-5-fluoro-2-pyridinyl)ethanone (CAS 1256824-07-3)
1-(5-Bromo-3-chloropyridin-2-yl)ethanone (CAS 1256808-29-3)
- Molecular Formula: C₇H₅BrClNO
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₃H₈BrFNO | 284.07 | ~3.8 | 2-Bromo-5-fluorophenyl, 2-pyridinyl |
| 1-(5-Bromo-2-fluorophenyl)ethanone | C₈H₆BrFO | 229.04 | ~2.5 | Bromo, fluoro (phenyl only) |
| 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone | C₇H₅BrFNO | 217.03 | ~2.2 | Bromo, fluoro (pyridine) |
| 1-(3-Bromophenyl)-2-[5-(CF₃)-pyridinyl] | C₁₄H₉BrF₃NO | 344.13 | 4.29 | CF₃, bromo (pyridine and phenyl) |
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., ) suggest the target could be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, leveraging bromine as a reactive site .
- Biological Activity : Pyridine and halogenated aryl groups are common in kinase inhibitors (e.g., JWH-250 analogs in ). The target’s bromine may enhance binding via halogen bonds .
- Safety: Brominated ethanones (e.g., ) often require precautions for toxicity and environmental persistence .
Biological Activity
Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Biological Activities
1. Antimicrobial Activity
Ethanone derivatives have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit varying degrees of activity against a range of pathogens:
- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values for related compounds ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial action is often attributed to the presence of halogenated phenyl rings, which enhance membrane permeability and disrupt microbial cell integrity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1-(5-Bromo-2-fluorophenyl)ethanone | 3.12 | Staphylococcus aureus |
| Pyridine Derivative A | 10 | Escherichia coli |
| Pyridine Derivative B | 5 | Pseudomonas aeruginosa |
2. Anticancer Activity
Ethanone derivatives have been evaluated for their anticancer potential. For instance:
- Case Study : A derivative similar to ethanone was tested against human cervical carcinoma (HeLa) cells, showing sub-micromolar antiproliferative activity with IC50 values significantly lower than reference compounds .
- Mechanism of Action : The anticancer effects are believed to involve apoptosis induction through mitochondrial pathways, where the compound increases reactive oxygen species (ROS) production, leading to cell death .
The biological activity of ethanone is influenced by its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes such as proliferation and apoptosis.
- Signaling Pathways : It has been suggested that ethanone can modulate pathways related to cell growth and inflammation, potentially impacting tumor progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of ethanone derivatives:
- Halogen Substitution : The presence of bromine and fluorine atoms significantly enhances the compound's reactivity and biological efficacy.
- Pyridine Ring Influence : The pyridinyl moiety contributes to the overall electronic properties and enhances interaction with biological targets .
Case Studies
Several studies have illustrated the efficacy of ethanone derivatives:
- Anticancer Studies : A derivative demonstrated potent inhibition in breast cancer cell lines with IC50 values ranging from 7 nM to 712 nM against fibroblast growth factor receptors (FGFRs), highlighting its potential as a therapeutic agent in oncology .
- Antimicrobial Evaluation : Another study reported that modifications in the ethanone structure led to increased antibacterial activity against resistant strains, showcasing the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the structural integrity of Ethanone, 1-(2-bromo-5-fluorophenyl)-2-(2-pyridinyl)-?
- Methodological Answer :
- 1H/13C NMR : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve coupling patterns, particularly 19F-1H coupling for fluorine-proton interactions. For example, the 2-pyridinyl group shows characteristic aromatic proton signals at δ 7.2–8.6 ppm, while the bromo-fluorophenyl moiety exhibits distinct splitting due to para-fluorine and ortho-bromine substituents .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS can confirm molecular weight (e.g., [M+H]+ peak at m/z 322.0 for C13H8BrFNO). Cross-reference with isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and aromatic C-Br vibrations at 550–650 cm⁻¹ .
Q. What synthetic routes are effective for preparing ethanone derivatives with 2-pyridinyl substituents?
- Methodological Answer :
- Friedel-Crafts Acylation : React 2-bromo-5-fluorobenzene with 2-acetylpyridine derivatives in the presence of AlCl3 or FeCl3 as Lewis acids. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to introduce the 2-pyridinyl group. Optimize conditions with Pd(PPh3)4 catalyst, K2CO3 base, and DMF solvent at 80°C for 12 hours .
Q. How can researchers ensure purity during the isolation of halogenated ethanone derivatives?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate byproducts. Monitor fractions via UV at 254 nm.
- Recrystallization : Employ ethanol/water (4:1) mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, flow rate 1 mL/min) .
Q. What safety precautions are critical when handling brominated ethanone compounds?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and toxicity.
- Store in amber vials under inert gas (Ar/N2) to prevent degradation. Reference SDS guidelines for 2-acetylpyridine derivatives (e.g., CAS 1122-62-9) .
Q. How can TLC and melting point analysis validate synthetic intermediates?
- Methodological Answer :
- TLC : Spot reaction mixtures on silica plates; develop with ethyl acetate/hexane (1:4). Compare Rf values against authentic standards (e.g., 2-pyridinyl precursors, Rf ~0.3).
- Melting Point : Calibrate apparatus with standards. For example, analogous compounds like 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone melt at 123–126°C .
Advanced Research Questions
Q. How can SHELXL resolve crystallographic disorder in the 2-bromo-5-fluorophenyl moiety?
- Methodological Answer :
- Refinement Strategy : Assign partial occupancy to disordered atoms (e.g., Br/F positions) using PART instructions in SHELXL. Apply restraints (DFIX, SIMU) to maintain bond lengths/angles .
- Validation : Check R1/wR2 convergence (<5% discrepancy). Use PLATON’s ADDSYM to detect missed symmetry .
Q. What computational methods predict regioselectivity in cross-coupling reactions involving brominated ethanones?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states. Compare activation energies for coupling at bromine vs. fluorine sites. Solvent effects (e.g., DMF) can be modeled via PCM .
- NBO Analysis : Examine charge distribution; bromine’s higher electronegativity directs oxidative addition in Pd-catalyzed reactions .
Q. How can contradictory NMR data for halogenated ethanones be resolved?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic effects (e.g., rotational barriers in bulky substituents).
- X-ray Crystallography : Cross-validate proton assignments using crystallographic coordinates (e.g., C–H distances in SHELXL-refined structures) .
Q. What mechanistic insights explain the reactivity of the ethanone carbonyl group under basic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor enolate formation via in situ IR (C=O stretch disappearance at 1700 cm⁻¹). Use pseudo-first-order kinetics with excess NaH in THF .
- Isotopic Labeling : Synthesize 13C-labeled ethanone to track carbonyl participation in nucleophilic attacks via 13C NMR .
Q. How do steric and electronic effects influence the biological activity of pyridinyl-bromoethanone derivatives?
- Methodological Answer :
- QSAR Modeling : Correlate logP values (e.g., calculated via ChemDraw) with antimicrobial IC50 data. Bromine’s hydrophobicity enhances membrane penetration .
- Enzyme Assays : Test inhibition of bacterial enoyl-ACP reductase (FabI) at 10–100 µM concentrations. Compare with fluorinated analogs to isolate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
